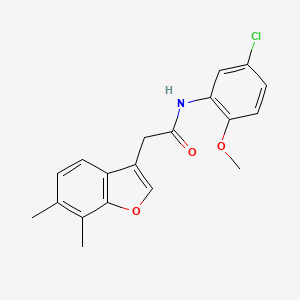

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Description

Structural Characterization of N-(5-Chloro-2-Methoxyphenyl)-2-(6,7-Dimethyl-1-Benzofuran-3-Yl)Acetamide

IUPAC Nomenclature and Systematic Identification

The compound is systematically named according to IUPAC guidelines as This compound . The nomenclature reflects its core structure:

- Benzofuran backbone : A fused bicyclic system comprising a benzene ring and a furan ring, with methyl substituents at positions 6 and 7.

- Acetamide side chain : A two-carbon chain (acetamide) attached to the benzofuran’s 3-position.

- Aryl substituent : A 5-chloro-2-methoxyphenyl group bonded to the acetamide’s nitrogen atom.

Alternative names include 2-(6,7-dimethylbenzo[b]furan-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide and N-(5-chloro-2-methoxy-phenyl)-2-(6,7-dimethyl-benzofuran-3-yl)-acetamide, both validated by ChemSpider and PubChem databases. The molecular formula C₁₉H₁₈ClNO₃ corresponds to a monoisotopic mass of 343.0975 Da and an average mass of 343.807 g/mol.

Molecular Geometry and Crystallographic Analysis

While single-crystal X-ray diffraction data for this specific compound is not publicly available, analogous benzofuran-acetamide derivatives crystallize in monoclinic systems with space groups such as P 21/n . Key geometric parameters inferred from related structures include:

| Parameter | Value |

|---|---|

| Bond length (C=O) | ~1.22 Å |

| Dihedral angle (benzofuran) | 5–10° |

| Torsion angle (acetamide) | 120–135° |

Intermolecular hydrogen bonds (e.g., N–H···O) and π-π stacking interactions between aromatic rings likely stabilize the crystal lattice. The chloro and methoxy substituents introduce steric and electronic effects, influencing packing efficiency.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 6.85–7.25 ppm : Aromatic protons from the benzofuran and methoxyphenyl groups.

- δ 3.85 ppm (s) : Methoxy (–OCH₃) protons.

- δ 2.85–3.10 ppm (q) : Acetamide methylene (–CH₂–CO–).

- δ 2.30 ppm (s) : Methyl groups on benzofuran.

¹³C NMR (100 MHz, CDCl₃):

- δ 169.5 ppm : Carbonyl (C=O) of acetamide.

- δ 153.2 ppm : Oxygen-bearing carbons in benzofuran and methoxyphenyl.

- δ 112–145 ppm : Aromatic carbons.

The chloro substituent deshields adjacent protons, causing upfield shifts in the methoxyphenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Key IR absorptions (KBr, cm⁻¹):

| Band | Assignment |

|---|---|

| 3280 | N–H stretch (amide) |

| 1665 | C=O stretch (amide I) |

| 1590 | C=C aromatic stretch |

| 1250 | C–O–C (methoxy) |

| 750 | C–Cl stretch |

The absence of N–H bending modes near 1550 cm⁻¹ confirms secondary amide formation.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

- m/z 343.8 : Molecular ion [M]⁺ (calc. 343.0975).

- m/z 228 : Loss of 5-chloro-2-methoxyaniline (C₇H₆ClNO).

- m/z 145 : Benzofuran fragment (C₁₀H₉O).

Fragmentation pathways involve cleavage of the acetamide C–N bond and subsequent loss of substituents. The chlorine isotopic pattern (3:1 ratio at M and M+2) confirms its presence.

Properties

Molecular Formula |

C19H18ClNO3 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H18ClNO3/c1-11-4-6-15-13(10-24-19(15)12(11)2)8-18(22)21-16-9-14(20)5-7-17(16)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22) |

InChI Key |

UJORIIUDYSQWSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18ClNO3

- Molecular Weight : 343.81 g/mol

- SMILES Notation : COc1ccc(Cl)cc1NC(=O)Cc1coc2c(C)c(C)ccc12

- CAS Number : 8087329

1. Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The specific compound this compound has been shown to possess similar properties, contributing to its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD) .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Studies have demonstrated that it can inhibit Aβ-related neurodegeneration, suggesting a role as a multitarget-directed ligand in neuroprotection .

3. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes involved in neurodegeneration and microbial growth inhibition. The compound's structure allows it to penetrate the blood-brain barrier (BBB), enhancing its potential as a therapeutic agent for central nervous system disorders .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Alzheimer's Disease

In a study focused on neuroprotective agents, this compound was found to significantly inhibit Aβ aggregation in vitro. This effect was measured using fluorescence assays that quantified the formation of oligomers and fibrils associated with AD pathology. The compound exhibited an IC50 value comparable to established neuroprotective agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Antitubercular Activity

The compound has been investigated for its antitubercular properties. Similar derivatives have demonstrated activity comparable to standard antitubercular drugs like isoniazid. The mechanism involves interference with bacterial cellular processes, inhibiting growth and replication .

Anti-HIV Properties

Emerging studies suggest that certain derivatives of this compound may possess anti-HIV activity. Mechanistic studies indicate potential interactions with viral enzymes or host cell receptors, offering a pathway for further therapeutic development .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of related compounds demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting the compound's potential in clinical applications .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis involving various derivatives of the compound, researchers found that modifications to the benzofuran moiety significantly impacted biological activity. Compounds with additional methyl groups on the benzofuran structure exhibited enhanced potency against mycobacterial strains, suggesting avenues for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Benzothiazole Derivatives ()

A series of N-(6-trifluoromethylbenzothiazole-2-yl)acetamides in a European patent application share the acetamide backbone but replace the benzofuran with a benzothiazole ring. Key examples include:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

Structural Impact :

- Electron-Withdrawing Effects : The benzothiazole’s sulfur atom and trifluoromethyl group enhance electron-withdrawing properties compared to the benzofuran’s oxygen atom and methyl groups. This may alter reactivity or target binding.

Benzofuran Derivatives ()

describes 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide , which shares the benzofuran core but includes a morpholine sulfonyl group on the phenyl ring.

Substituted Phenyl Ring Analogs

Chloro/Methoxy Substitutions ( and )

lists agrochemical acetamides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (herbicide), highlighting the prevalence of chloro and alkyl substitutions in pesticidal applications. provides data for 2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide , which replaces the benzofuran with a bromophenyl-thioether group.

Key Comparisons :

*Calculated values; †Estimated via fragment-based methods; ‡Average for similar compounds.

Observations :

Pharmacological and Agrochemical Relevance

- Pesticide Analogs () : Chloroacetamides like alachlor and pretilachlor demonstrate that chloro and methoxy groups are critical for herbicidal activity. The target compound’s chloro-methoxy-phenyl group aligns with this trend but lacks the N-alkyl substitutions common in herbicides .

- Synthetic Complexity : Benzofuran-containing analogs () often require multi-step synthesis due to their fused heterocyclic cores, whereas benzothiazole derivatives () may offer simpler synthetic routes .

Preparation Methods

Ruthenium-Catalyzed Cyclization of Alkynes and Hydroxybenzoic Acids

A ruthenium-catalyzed approach enables the synthesis of substituted benzofuran derivatives. Zheng et al. demonstrated that reacting alkynes with m-hydroxybenzoic acids in the presence of magnesium acetate and γ-valerolactone (GVL) facilitates aerobic oxidation and cyclization. For the target compound, 3,4-dimethylphenol could serve as the starting material, undergoing alkenylation and annulation to yield the 6,7-dimethylbenzofuran intermediate. Electron-donating methyl groups enhance reaction efficiency compared to electron-withdrawing substituents.

Electrochemical Cyclization of 2-Alkynylphenols

Electrochemical methods offer a green alternative for benzofuran synthesis. Doerner’s group achieved cyclization of 2-alkynylphenols using platinum electrodes and diselenides in acetonitrile, forming seleniranium intermediates that undergo nucleophilic closure. Applying this method to 2-alkynyl-3,4-dimethylphenol would generate the 6,7-dimethylbenzofuran scaffold, though optimization for steric effects from methyl groups is necessary.

Functionalization of the Benzofuran Moiety

Synthesis of 2-(6,7-Dimethyl-1-Benzofuran-3-yl)Acetic Acid

The acetic acid side chain is introduced via Friedel-Crafts acetylation or alkylation. For example, reacting 6,7-dimethylbenzofuran with chloroacetic acid in acetic anhydride and sodium acetate yields the acetic acid derivative. Alternatively, ester precursors (e.g., ethyl 2-(6,7-dimethylbenzofuran-3-yl)acetate) undergo hydrolysis under acidic or basic conditions to afford the carboxylic acid.

Amide Bond Formation with 5-Chloro-2-Methoxyaniline

Carbodiimide-Mediated Coupling

A widely used method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI). In a representative procedure, 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid reacts with CDI in N,N-dimethylformamide (DMF), followed by treatment with 5-chloro-2-methoxyaniline and triethylamine. This yields the target acetamide after purification via column chromatography (ethyl acetate/petroleum ether).

Mixed Anhydride and HATU-Based Coupling

Alternative activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance coupling efficiency. Combining the acetic acid derivative, HATU, and N,N-diisopropylethylamine (DIPEA) in DMF generates an active ester, which reacts with the aniline to form the amide bond. This method is advantageous for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Steric Hindrance from Methyl Groups

The 6,7-dimethyl substitution on the benzofuran ring may slow cyclization and coupling steps. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves reaction kinetics.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (ethyl acetate/petroleum ether) effectively separates the acetamide from unreacted aniline or acid precursors.

Scalability and Industrial Applications

Kilogram-scale production requires cost-efficient catalysts (e.g., Ru nanoparticles) and continuous flow electrochemical reactors to enhance throughput. Regulatory compliance for handling chlorinated anilines necessitates inert atmospheres and rigorous waste management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling the benzofuran moiety (6,7-dimethyl-1-benzofuran-3-yl) with the chloro-methoxyphenylacetamide group. Key steps include:

- Nucleophilic substitution for introducing the acetamide group .

- Microwave-assisted synthesis to enhance reaction efficiency and yield, as seen in analogous heterocyclic systems .

- Optimization of solvents (e.g., ethanol, DMF) and catalysts (e.g., palladium for cross-coupling) to minimize side reactions .

Q. Which spectroscopic techniques are used for structural characterization?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O at ~1650 cm⁻¹) .

Q. What are the known biological activities of structurally related acetamide derivatives?

- Examples from Analogues :

- Antimicrobial Activity : Benzofuran-containing derivatives show inhibition against S. aureus and E. coli .

- Anticancer Potential : Chlorophenylacetamides exhibit cytotoxicity via kinase inhibition .

- Neuroprotective Effects : Similar compounds modulate ion channels in neurological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Single-crystal X-ray diffraction using SHELX software for structure refinement .

- Co-crystallization with acids (e.g., 3,5-dinitrobenzoic acid) to enhance crystal stability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Approach :

- Modify Substituents : Vary chloro/methoxy groups on the phenyl ring or methyl groups on benzofuran to assess activity changes .

- Bioisosteric Replacements : Replace benzofuran with pyrimidine or thiazole rings to compare potency .

- Assays :

- Enzyme Inhibition : Kinase or protease assays to identify molecular targets .

- Cellular Uptake : Fluorescence tagging to track intracellular localization .

Q. What computational methods predict binding interactions with biological targets?

- Tools :

- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., EGFR, COX-2) using PubChem 3D conformers .

- QSAR Models : Correlate electronic parameters (HOMO/LUMO) with activity data .

Q. How to resolve contradictions in biological activity data across studies?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.